molecular formula C21H19BrN2 B8370444 2-Bromo-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole

2-Bromo-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole

Cat. No.: B8370444
M. Wt: 379.3 g/mol
InChI Key: UDOQPMHMKMJZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C21H19BrN2 and its molecular weight is 379.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H19BrN2

Molecular Weight

379.3 g/mol

IUPAC Name

2-bromo-9-(4-tert-butylpyridin-2-yl)carbazole

InChI

InChI=1S/C21H19BrN2/c1-21(2,3)14-10-11-23-20(12-14)24-18-7-5-4-6-16(18)17-9-8-15(22)13-19(17)24/h4-13H,1-3H3

InChI Key

UDOQPMHMKMJZEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a pressure vessel equipped with a magnetic stir bar was added 2-bromo-9H-carbazole (2461 mg, 10.0 mmol, 1.0 eq), CuI (762 mg, 4.0 mmol, 0.4 eq), and K2CO3 (2764 mg, 20.0 mmol, 2.0 eq). Then the vessel was evacuated and back-filled with nitrogen, and the evacuation and back-fill procedure was repeated twice. Then solvent toluene (60 mL), 1-methyl-1H-imidazole (792 uL, 10.0 mmol, 1.0 eq) and 2-bromo-4-tert-butylpyridine (5353 mg, 25.0 mmol, 2.5 eq) were added under the protection of nitrogen. The mixture was stirred in an oil bath at a temperature of 115-125° C. for 4 days. Then the mixture was cooled to ambient temperature. The solvent was removed under reduced pressure and the residue was purified through column chromatography on silica gel using dichloromethane as an eluent to obtain the desired product, 2-bromo-9-(4-tert-butylpyridin-2-yl)-9H-carbazole, as a colorless sticky liquid (3635 mg in 96% yield). 1H NMR (DMSO-d6, 400 MHz): δ 1.39 (s, 9H), 7.36 (t, J=8.0 Hz, 1H), 7.48-7.55 (m, 3H), 7.71-7.73 (m, 2H), 7.94 (d, J=2.0 Hz, 1H), 8.23 (d, J=8.0 Hz, 1H), 8.28 (d, J=8.0 Hz, 1H), 8.66 (d, J=5.5 Hz, 1H).
Quantity
2461 mg
Type
reactant
Reaction Step One
Name
Quantity
2764 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
762 mg
Type
catalyst
Reaction Step One
Quantity
792 μL
Type
reactant
Reaction Step Two
Quantity
5353 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.